N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
“N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide” is a derivative of benzo[b]thiophene-2-carboxamide . It is part of a series of compounds designed and synthesized for their STING-agonistic activity . STING is an important immune-associated protein that, when activated by its agonists, triggers the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines, and ultimately priming the innate immune responses to achieve valid antitumor efficacy .
Synthesis Analysis
The synthesis of benzo[b]thiophene-2-carboxamide derivatives, including “this compound”, involves a series of chemical reactions . The exact method for the synthesis of this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. The proposed binding mode of similar compounds with the STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of the STING protein .Scientific Research Applications
Transformations in Organic Synthesis
N-substituted benzamides, including compounds structurally related to N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide, undergo various synthetic transformations that are pivotal in organic chemistry. For instance, under Camps cyclization conditions, N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides can be transformed into quinolin-4(1H)-ones, showcasing the compound's potential in constructing complex heterocyclic systems (Mochalov et al., 2016).
Anticancer Activity
Compounds structurally related to this compound have been synthesized and evaluated for their potential anticancer activities. For example, derivatives based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have shown significant antiproliferative potential against various cancer cell lines, including breast cancer cells, highlighting the compound's relevance in the development of new anticancer therapeutics (Gad et al., 2020).
Antimicrobial and Antioxidant Properties
Several studies have focused on the synthesis of novel derivatives of thiophene and their evaluation for antimicrobial and antioxidant activities. For instance, compounds derived from thiophene have been synthesized and screened for their potential in treating microbial infections and oxidative stress, which is crucial for developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016). These studies demonstrate the compound's versatility and potential in medicinal chemistry.
Synthesis and Drug Discovery
The compound's structural motif is utilized in synthesizing various pharmacologically active molecules, indicating its significance in drug discovery and development. For example, the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions showcases the adaptability of the compound's core structure in creating molecules with potential therapeutic applications (Ahmad et al., 2021).
Mechanism of Action
The mechanism of action of “N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide” is likely related to its STING-agonistic activity . STING is an important immune-associated protein that, when activated by its agonists, triggers the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines, and ultimately priming the innate immune responses .
Future Directions
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17-8-7-14(12-5-6-12)20-21(17)10-9-19-18(23)16-11-13-3-1-2-4-15(13)24-16/h1-4,7-8,11-12H,5-6,9-10H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAPMSHZMPKHEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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